N,N-diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[2-oxo-2-(propan-2-ylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-14(2)22-20(25)13-29(27,28)19-11-23(18-10-8-7-9-17(18)19)12-21(26)24(15(3)4)16(5)6/h7-11,14-16H,12-13H2,1-6H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTYOFDWWUSZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, identified by its CAS number 894004-80-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 421.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. One notable target is Indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T cell proliferation and function .
In Vitro Studies
Research indicates that derivatives related to this compound show promising inhibitory effects on IDO. For instance, phenyl benzenesulfonyl hydrazides have been identified as potent inhibitors of IDO in vitro, leading to increased tryptophan levels and enhanced immune responses .
Case Studies and Experimental Data
A study focusing on the optimization of compounds similar to this compound demonstrated that certain modifications could enhance both potency and pharmacokinetic profiles. For example, a modified compound exhibited 59% oral bioavailability and significantly delayed tumor growth in murine models without causing weight loss .
Comparative Analysis
To better understand the efficacy of this compound compared to other compounds, a comparative analysis was performed on various inhibitors targeting IDO.
| Compound Name | IDO Inhibition (%) | Oral Bioavailability (%) | Tumor Growth Delay (%) |
|---|---|---|---|
| N,N-Diisopropyl Compound | TBD | TBD | TBD |
| Phenyl Benzenesulfonyl Hydrazide | 73 | 59 | Significant |
| Modified Indole Derivative | TBD | TBD | TBD |
Comparison with Similar Compounds
N,N-Diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide
2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide
- Key Difference : Dioxoisoindole core vs. indole-sulfonyl system.
N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- Key Difference: Hydroxyimino group at the indole’s 3-position vs. sulfonyl side chain.
- Implications: Hydroxyimino groups enhance antioxidant activity via radical scavenging, as demonstrated in FRAP and DPPH assays (e.g., compound 3a in ). The target’s sulfonyl group may instead modulate enzyme inhibition or pharmacokinetics.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Lipophilicity : The target compound’s diisopropyl groups likely increase logP compared to diethyl or phenyl analogues, affecting bioavailability.
Bioactivity: While hydroxyimino derivatives exhibit antioxidant activity , adamantane-containing analogues show antiviral properties . The target’s sulfonyl group may align with protease inhibitor or kinase-targeting applications.
Synthetic Complexity : Sulfonation and amidation steps (as in ) are critical for constructing the target’s sulfonyl-acetamide framework.
Spectroscopic and Crystallographic Insights
Related indole-acetamides are characterized by:
- ¹H/¹³C NMR : Peaks for indole protons (δ 6.8–7.6 ppm), sulfonyl groups (δ 3.1–3.5 ppm for SO₂CH₂), and isopropyl signals (δ 1.2–1.4 ppm) .
- X-ray Crystallography: Bond lengths (e.g., C–N: 1.376 Å) and angles (e.g., C–N–C: 124.87°) in hydroxyimino derivatives align with computational models, validating structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
